

Spectroscopic Profile of 2-Hydroxy-4,5-dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4,5-dimethoxybenzoic acid

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This technical guide provides a comprehensive overview of the available spectral data for **2-Hydroxy-4,5-dimethoxybenzoic acid** (CAS No: 5722-93-0), a significant organic intermediate. While a complete set of experimentally-derived spectra (¹H NMR, ¹³C NMR, IR, and MS) is not readily available in public-facing spectral databases, this document compiles the existing information and presents standardized experimental protocols for the acquisition of such data.

Chemical Structure and Properties

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid, possesses a molecular formula of C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .^[1] Its structure consists of a benzoic acid core with a hydroxyl group at position 2 and two methoxy groups at positions 4 and 5.

Spectral Data Summary

Comprehensive, experimentally-verified ¹H NMR, ¹³C NMR, and full IR spectral data for **2-Hydroxy-4,5-dimethoxybenzoic acid** are not consistently available across public spectral databases. The following tables are structured to accommodate this data once it becomes available and include the limited mass spectrometry information that has been reported.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental NMR data for **2-Hydroxy-4,5-dimethoxybenzoic acid** is not currently available in the searched public databases. The table below is a template for recording such data.

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available				
¹³ C NMR	Chemical Shift (δ) ppm		Assignment	
Data not available				

Table 2: Infrared (IR) Spectroscopy Data

Note: A vapor phase IR spectrum is mentioned in the PubChem database, but the full spectrum data is not provided.[\[2\]](#) The table below is a template for recording characteristic IR peaks.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available		

Table 3: Mass Spectrometry (MS) Data

A patent describing the synthesis of **2-Hydroxy-4,5-dimethoxybenzoic acid** reports the following mass spectrometry data.[\[3\]](#)

m/z	Ion
199	[M+H] ⁺
221	[M+Na] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for aromatic carboxylic acids like **2-Hydroxy-4,5-dimethoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Hydroxy-4,5-dimethoxybenzoic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Methanol-d_4) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters (Example using a 400 MHz spectrometer):
 - ^1H NMR:
 - Observe frequency: 400 MHz
 - Pulse sequence: Standard single pulse
 - Number of scans: 16-64 (dependent on sample concentration)
 - Relaxation delay: 1-5 seconds
 - ^{13}C NMR:
 - Observe frequency: 100 MHz
 - Pulse sequence: Proton-decoupled single pulse

- Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation delay: 2-5 seconds
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale to the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum:
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Analysis:
 - Place a small amount of solid **2-Hydroxy-4,5-dimethoxybenzoic acid** onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

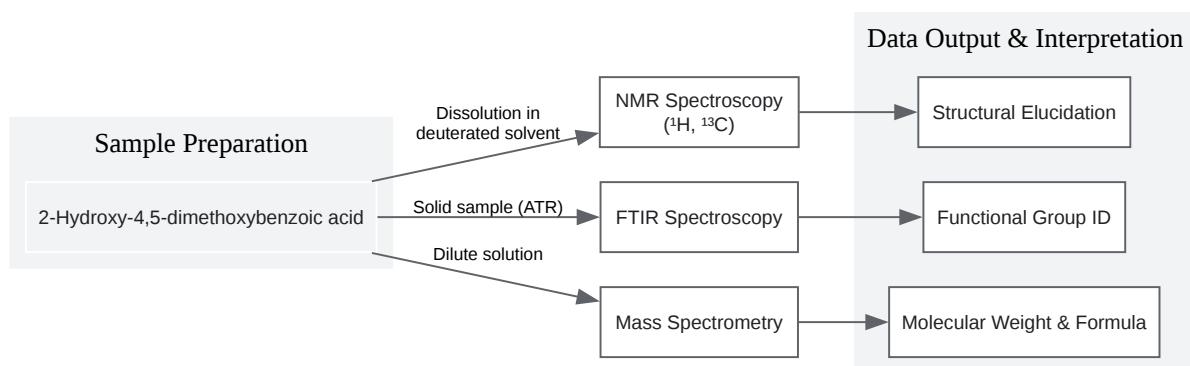
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **2-Hydroxy-4,5-dimethoxybenzoic acid** (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- Instrument Parameters (Example using a Quadrupole Mass Spectrometer):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to observe the $[\text{M}-\text{H}]^-$ ion, or positive ion mode for $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$.
 - Infusion: Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and any adducts (e.g., sodium adduct).
 - If fragmentation is induced (MS/MS), analyze the daughter ions to elucidate the fragmentation pathway.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and the chemical structure of the target compound.



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Caption: General workflow for the spectroscopic analysis of **2-Hydroxy-4,5-dimethoxybenzoic acid**.

Caption: Chemical structure of **2-Hydroxy-4,5-dimethoxybenzoic acid** highlighting key functional groups.

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